
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide, also known as EPM or Eperezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It was first synthesized in the 1990s and has since been extensively studied for its potential use in the treatment of bacterial infections.
作用机制
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This inhibition prevents the formation of the initiation complex, which is necessary for protein synthesis to occur. N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has a unique mechanism of action, as it binds to a different site on the ribosome than other antibiotics such as macrolides and tetracyclines.
Biochemical and Physiological Effects:
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been shown to have low toxicity and is well-tolerated in animal models. It has also been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life. In addition, N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been shown to have good penetration into tissues and is effective in treating infections in a variety of organs.
实验室实验的优点和局限性
One advantage of using N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide in lab experiments is its broad spectrum of activity against Gram-positive bacteria. This allows for the testing of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide against a wide range of bacterial strains. However, one limitation of using N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide is its cost, as it is a synthetic compound that can be expensive to produce.
未来方向
There are several future directions for research on N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide. One area of interest is the development of combination therapies that include N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide, as this could enhance its effectiveness and reduce the potential for resistance development. Another area of interest is the exploration of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide's potential use in the treatment of biofilm-associated infections, as biofilms are a major cause of chronic infections and are often resistant to antibiotics. Finally, there is interest in developing new derivatives of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide that could have improved activity against specific bacterial strains or lower toxicity.
合成方法
The synthesis of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide involves the reaction of 5-ethyl-2-methylpyrazole-3-carboxylic acid with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used to produce N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide on a large scale for research purposes.
科学研究应用
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been extensively studied for its potential use in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has also been shown to have a low potential for resistance development, making it an attractive candidate for use in the treatment of multidrug-resistant bacterial infections.
属性
IUPAC Name |
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-6-5-7(10(2)8-6)9-13(3,11)12/h5,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWVLTVTLRXPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

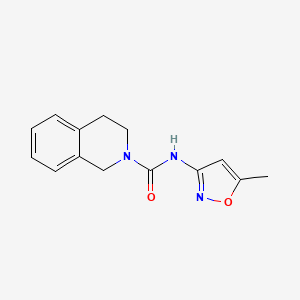
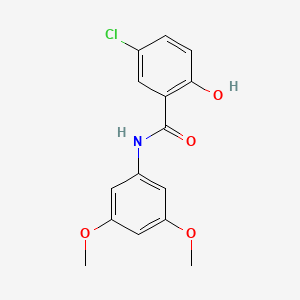
![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)
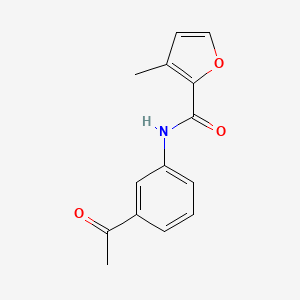
![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)
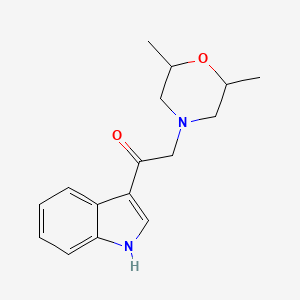
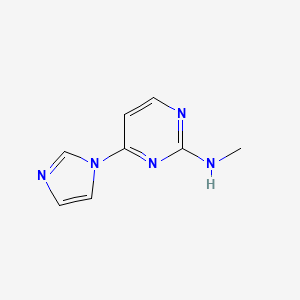
![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)
![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)


